Cas no 852373-82-1 (N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- AKOS024595185
- 852373-82-1
- AB00671951-01
- N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- F0676-0260
-
- インチ: 1S/C21H18FN5OS/c1-13-9-14(2)11-17(10-13)23-19(28)12-29-20-8-7-18-24-25-21(27(18)26-20)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3,(H,23,28)
- InChIKey: ZOTKMIMVPZUMCH-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=C(C)C=C(C)C=1)=O)C1C=CC2=NN=C(C3C=CC(=CC=3)F)N2N=1
計算された属性
- せいみつぶんしりょう: 407.12160955g/mol
- どういたいしつりょう: 407.12160955g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 97.5Ų
N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0260-1mg |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-2μmol |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-30mg |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-50mg |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-5μmol |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-20μmol |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-3mg |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-5mg |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-100mg |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0676-0260-25mg |
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-82-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
Professional Introduction to N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 852373-82-1)
N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 852373-82-1, represents a confluence of advanced heterocyclic chemistry and functional group integration, making it a subject of considerable interest for its potential applications in drug discovery and molecular medicine.
The structural framework of this molecule is characterized by its intricate arrangement of fused heterocyclic rings, including a pyridazine ring and a triazolopyridazine moiety. The presence of multiple substituents such as 3,5-dimethylphenyl and 4-fluorophenyl introduces unique electronic and steric properties that are critical for modulating biological activity. The sulfanyl group at the 6-position of the pyridazine ring further enhances the compound's reactivity and potential for further derivatization.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The compound N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide exemplifies this trend, as it combines elements known to contribute to favorable pharmacokinetic and pharmacodynamic profiles. Specifically, the pyridazine and triazolopyridazine cores are well-documented scaffolds in medicinal chemistry due to their ability to engage with various biological targets.
The incorporation of the 4-fluorophenyl group is particularly noteworthy, as fluorine atoms are frequently employed in pharmaceuticals to enhance metabolic stability and binding affinity. This substitution pattern has been explored in numerous drug candidates, demonstrating its utility in improving overall drug efficacy. The sulfanyl group not only contributes to the compound's solubility but also serves as a potential site for further chemical modification to tailor its biological activity.
The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic methodologies are employed to construct the heterocyclic core while ensuring regioselectivity and minimizing side reactions. Techniques such as multi-step organic synthesis, including cyclization reactions and cross-coupling processes, are commonly utilized. The successful preparation of this compound underscores the advancements in synthetic chemistry that have enabled the exploration of increasingly complex molecular architectures.
Evaluation of the biological activity of N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide has revealed promising preliminary results. In vitro studies have indicated potential interactions with enzymes and receptors relevant to various therapeutic areas. For instance, its structural features suggest compatibility with targets involved in inflammatory responses and metabolic disorders. These findings align with current trends in drug discovery toward identifying molecules that can modulate complex biological pathways.
The compound's mechanism of action remains an area of active investigation. However, its structural analogs have shown activity in contexts such as kinase inhibition and antioxidant effects. The presence of both electron-withdrawing and electron-donating groups within its structure allows for fine-tuning of its interactions with biological targets. This flexibility is crucial for optimizing potency while minimizing off-target effects.
In conclusion, N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 852373-82-1) represents a significant advancement in the field of heterocyclic pharmaceutical chemistry. Its complex structure and diverse functional groups make it a valuable candidate for further exploration in drug discovery. As research continues to uncover new applications for this class of compounds, their potential contributions to addressing unmet medical needs will likely become more apparent.
852373-82-1 (N-(3,5-dimethylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) 関連製品
- 1803605-67-5(6-2-(Dimethylamino)acetamidopyridine-2-carboxylic Acid Hydrochloride)
- 1805324-14-4(Ethyl 6-(difluoromethyl)-3-methylpyridine-2-acetate)
- 111843-78-8(5(6)-Carboxy-2',7'-dichlorofluorescein)
- 2172236-24-5(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid)
- 438190-88-6(2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
- 191346-50-6(2-(4-Fluorophenyl)-1-p-tolylethanone)
- 1211974-04-7((2E)-3-phenyl-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one)
- 2680817-19-8(5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)
- 1157062-32-2(4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline)
- 1261481-71-3(2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid)




